molecular formula C16H22Cl2N4 B6014123 N,N-dimethyl-N'-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)ethanimidamide;dihydrochloride

N,N-dimethyl-N'-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)ethanimidamide;dihydrochloride

Cat. No.: B6014123
M. Wt: 341.3 g/mol
InChI Key: GBFRVTYTYMEXPP-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)ethanimidamide;dihydrochloride is a complex organic compound with a unique structure that includes a pyrroloquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)ethanimidamide;dihydrochloride typically involves multiple stepsThe final step involves the formation of the ethanimidamide moiety and the addition of dihydrochloride to stabilize the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)ethanimidamide;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

N,N-dimethyl-N’-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)ethanimidamide;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)ethanimidamide;dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoline derivatives and quinoline-based molecules. Examples include:

Uniqueness

N,N-dimethyl-N’-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)ethanimidamide;dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrroloquinoline core with an ethanimidamide moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

N,N-dimethyl-N'-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)ethanimidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4.2ClH/c1-11(19(2)3)17-15-12-7-5-6-8-14(12)18-16-13(15)9-10-20(16)4;;/h5-8H,9-10H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFRVTYTYMEXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=C2CCN(C2=NC3=CC=CC=C31)C)N(C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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